N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, which n-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives have diverse pharmacological activities, indicating a variety of interactions with their targets .
Biochemical Pathways
Benzofuran compounds are known to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide are largely derived from its benzofuran moiety. Benzofuran compounds have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The compound has shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Alkylation: The benzofuran core is then alkylated with a suitable propylating agent to introduce the 3-(1-benzofuran-2-yl)propyl group.
Amidation: The final step involves the reaction of the alkylated benzofuran with 2-methylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzofuran ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid, while reduction can yield dihydrobenzofuran derivatives.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Benzofuran-2-carboxylic acid
- 2-methylbenzofuran
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzofuran core with a propyl and benzamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-7-2-4-10-17(14)19(21)20-12-6-9-16-13-15-8-3-5-11-18(15)22-16/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRIBYRDYRBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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